molecular formula C8H11N3O3S B14812788 5-Amino-4-cyclopropoxypyridine-3-sulfonamide

5-Amino-4-cyclopropoxypyridine-3-sulfonamide

Cat. No.: B14812788
M. Wt: 229.26 g/mol
InChI Key: NSAWMEMHKHDXJO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-cyclopropoxypyridine-3-sulfonamide can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods

In industrial settings, the preparation of sulfonamides, including this compound, often involves the use of readily available low-cost commodity chemicals. The oxidative coupling method mentioned above is particularly useful for large-scale production due to its efficiency and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyclopropoxypyridine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-cyclopropoxypyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with protein functions, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C8H11N3O3S

Molecular Weight

229.26 g/mol

IUPAC Name

5-amino-4-cyclopropyloxypyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O3S/c9-6-3-11-4-7(15(10,12)13)8(6)14-5-1-2-5/h3-5H,1-2,9H2,(H2,10,12,13)

InChI Key

NSAWMEMHKHDXJO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2N)S(=O)(=O)N

Origin of Product

United States

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